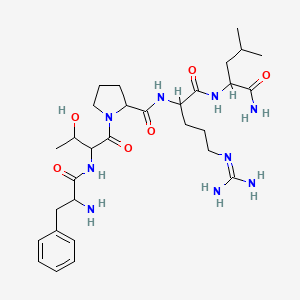![molecular formula C10H10N2OS B13638123 3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
3-((1h-Benzo[d]imidazol-2-yl)thio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is a compound that features a benzimidazole moiety linked to a propanal group via a thioether linkage. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal typically involves the reaction of benzimidazole derivatives with appropriate aldehydes under specific conditions. One common method involves the reflux of benzimidazole with an aldehyde in the presence of a suitable catalyst and solvent . For example, the reaction of benzimidazole with propanal in ethanol under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 3-(1H-Benzo[d]imidazol-2-yl)propanoic acid
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
Uniqueness
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H10N2OS/c13-6-3-7-14-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-6H,3,7H2,(H,11,12) |
Clave InChI |
WKQCWOGGGGYIFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















